molecular formula C19H32N2O4 B1588708 IBUPROFEN LYSINE CAS No. 57469-76-8

IBUPROFEN LYSINE

Cat. No.: B1588708
CAS No.: 57469-76-8
M. Wt: 352.5 g/mol
InChI Key: IHHXIUAEPKVVII-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibuprofen Lysine is the lysine salt form of Ibuprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID) . This formulation was developed to enhance the water solubility of Ibuprofen, making it particularly suitable for in vitro research applications and specific clinical studies where rapid absorption is critical . Its primary research value lies in its potent and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin precursors, thereby modulating inflammatory processes, pain signaling, and fever responses in research models . A significant area of applied research for this compound is in neonatal medicine, where it is approved for the closure of a clinically significant patent ductus arteriosus (PDA) in premature infants, demonstrating its role in regulating vascular tone and remodeling . In the laboratory setting, it serves as a critical tool for investigating the prostaglandin-mediated pathways in various disease models, studying the pharmacology of NSAIDs, and exploring the physiological roles of COX isoforms. Researchers value this compound for its consistent activity and improved solubility profile. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant regulations.

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024433
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57469-77-9
Record name Ibuprofen lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57469-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen lysine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine mono[4-isobutyl-α-methylbenzeneacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Parameters and Variations

Parameter Range/Value Notes
Lysine to ibuprofen molar ratio 1.0 to 1.5 : 1 Optimized for purity and yield
Water volume for lysine 1 to 10 times lysine weight Purified water used
Ethanol volume for ibuprofen 1 to 10 times ibuprofen weight 95% industrial ethanol
Activated carbon 0.01% to 0.1% by weight For decoloration
Reaction temperature 0°C to 80°C Higher temp shortens reaction time
Reaction time 0.1 to 12 hours Inversely related to temperature
Crystallization temperature −30°C to 0°C Freezing step to enhance crystallization
Crystallization time 1 to 24 hours

This method yields this compound with high purity, improved water solubility, faster analgesic effect, and good stability.

Formation and Resolution via Preferential Crystallization (US4994604A)

Another method focuses on the formation and resolution of (S)-ibuprofen-(S)-lysine salt using preferential crystallization:

  • Solvent System :
    A mixture of organic solvent (ethanol, methanol, isopropanol, or acetone) miscible with water is used. Ethanol-water mixtures such as 97:3 or 92:8 (v/v) are common.

  • Dissolution :
    Racemic ibuprofen is dissolved in the organic solvent, and (S)-lysine is dissolved in water. The two solutions are combined and agitated to crystallize the diastereomeric salts.

  • Separation :
    Suspended solids (salts) are separated by filtration to obtain a clear mother liquor saturated with (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine salts.

  • Cooling and Supersaturation :
    The mother liquor is cooled by about 5°C to achieve supersaturation without spontaneous nucleation of either salt.

  • Seeded Crystallization :
    The supersaturated liquor is introduced into a vessel containing seed crystals of (S)-ibuprofen-(S)-lysine. Crystal growth releases supersaturation, selectively increasing the (S,S)-salt.

  • Process Conditions :

    • Salt formation temperature: ~30°C
    • Crystallizer temperature: ~23°C
    • Solvent ratio: ethanol/water < 15% water by volume to avoid monohydrate formation
    • Batch or continuous operation possible

This method allows for enantiomeric resolution and high-purity this compound salt production by controlling crystallization kinetics and solvent composition.

Comparative Summary of Preparation Methods

Aspect Method 1: Dissolution & Reaction (CN102180785A) Method 2: Preferential Crystallization (US4994604A) Method 3: Parenteral Formulation (US6342530B1)
Reactants Ibuprofen + Lysine Racemic ibuprofen + (S)-lysine Ibuprofen lysinate (pre-formed)
Solvents Water (lysine), Ethanol (ibuprofen) Ethanol-water mixtures Water for injection
Reaction Conditions 0–80°C, 0.1–12 h ~30°C salt formation, 23°C crystallization 15–30°C mixing
Purification Activated carbon, filtration Filtration, seeded crystallization Filtration, aseptic processing
Crystallization Freezing at −30 to 0°C, 1–24 h Cooling by ~5°C to supersaturation Not applicable (formulation step)
Product Form White/off-white crystalline powder Diastereomeric salt crystals Sterile aqueous solution
Application Focus Bulk pharmaceutical chemical Enantiomeric resolution and salt purity Injectable formulation

Research Findings and Notes

  • The solubility of this compound is significantly improved compared to ibuprofen alone, facilitating faster analgesic and antipyretic effects.

  • The purity of this compound is typically above 98% by dry product weight.

  • Activated carbon treatment is essential for decoloration and removal of impurities.

  • Reaction temperature and time must be optimized to balance reaction completeness and solvent loss.

  • Crystallization temperature and ethanol volume critically influence crystal quality and yield.

  • Preferential crystallization allows for selective isolation of the desired enantiomeric salt, improving therapeutic efficacy and reducing side effects.

  • Parenteral formulations require precise pH adjustment and sterile processing to ensure safety and stability.

Chemical Reactions Analysis

Types of Reactions

IBUPROFEN LYSINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring of the ibuprofen moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products Formed

Scientific Research Applications

Treatment of Patent Ductus Arteriosus (PDA)

Clinical Efficacy:
Ibuprofen lysine has been primarily utilized in the treatment of patent ductus arteriosus (PDA) in premature infants. It was approved by the FDA in 2006, expanding treatment options beyond indomethacin, which had been the standard for over two decades. Clinical trials have demonstrated that this compound is significantly effective in closing PDA. For instance, one pivotal trial showed that infants treated with this compound had a closure rate of 84% by day three compared to 57% in the placebo group (P < .0001) .

Safety Profile:
While generally well-tolerated, some studies reported adverse effects such as transient increases in blood urea nitrogen (BUN) and serum creatinine levels, indicating the need for careful monitoring during treatment . A notable case study highlighted a potential correlation between this compound administration and gastrointestinal perforations, although this adverse reaction is not commonly documented .

Pharmacokinetics and Administration

Intravenous vs. Oral Formulations:
this compound can be administered intravenously or orally. The intravenous formulation is particularly beneficial for neonates who cannot tolerate oral medications due to their condition or age. Studies indicate that intravenous this compound achieves rapid plasma concentrations, allowing for effective management of pain and inflammation .

Dosing Protocols:
The recommended dosing for this compound in neonates typically involves an initial loading dose followed by maintenance doses. For example, a loading dose of 10 mg/kg is often administered, followed by 5 mg/kg every 24 hours .

Case Studies and Clinical Trials

Clinical Trials Overview:
A review of seven studies involving 492 patients indicated that intravenous this compound had a closure rate of 75.1% for PDA, comparable to indomethacin's effectiveness . The studies also assessed secondary outcomes such as the incidence of intraventricular hemorrhage (IVH), which showed no significant differences between treatment groups.

Case Reports:
One significant case report documented bowel perforations following this compound treatment in a premature infant. This case raised concerns about gastrointestinal safety associated with the drug, emphasizing the necessity for further research into its side effects .

Comparative Effectiveness

Parameter This compound Indomethacin
Closure Rate75.1%73.5%
IVH Incidence8%9%
Need for Rescue TreatmentLower in ibuprofenHigher
Adverse EffectsMinimalSimilar

Future Directions and Research Needs

Despite the established efficacy of this compound in treating PDA, further research is warranted to explore its long-term effects and safety profile in various populations. Ongoing studies should focus on:

  • Long-term Outcomes: Investigating the long-term health outcomes of infants treated with this compound.
  • Adverse Reaction Monitoring: More extensive monitoring for potential gastrointestinal complications.
  • Dosing Optimization: Refining dosing strategies to maximize efficacy while minimizing risks.

Mechanism of Action

The mechanism of action of 2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The lysine component enhances the solubility and absorption of ibuprofen, leading to faster onset of action .

Comparison with Similar Compounds

Ibuprofen Arginine

Ibuprofen arginine, another amino acid salt, replaces lysine with arginine. While both salts improve solubility for parenteral use, direct clinical comparisons are scarce. The European Chemicals Agency (ECHA) lists ibuprofen arginate under synonyms like DOLO-SPEDIFEN, but its neonatal applications are less documented compared to ibuprofen lysine .

Key Differences :

  • Solubility : Arginine’s higher basicity may enhance solubility in acidic conditions.
  • Safety: No neonatal bilirubin displacement data available for arginine salt, unlike this compound .
Dexthis compound

Dexthis compound is the S-enantiomer of this compound. Enantiopure formulations often exhibit higher potency due to selective COX-2 inhibition. Its physicochemical properties include a logP of 3.94 and boiling point of 319.6°C, comparable to racemic this compound .

Key Differences :

  • Potency : S-enantiomer has 2–3× higher COX-2 selectivity than racemic ibuprofen .
  • Thermal Stability : Higher boiling point may influence manufacturing processes .
Ibuprofen Sodium

Ibuprofen sodium, a simple salt without amino acids, is used in oral formulations for rapid absorption. In transdermal studies, sodium salt patches showed 2.3–6.4× lower permeability compared to amino acid salts (e.g., lysine, glycine) due to reduced lipophilicity . However, sodium salt’s aqueous solubility makes it suitable for oral solutions.

Key Differences :

  • Permeability : Lysine salts outperform sodium in transdermal delivery .
  • Renal Safety : Sodium may exacerbate fluid retention, whereas lysine’s basicity mitigates acidosis risks in neonates .
Ibuprofen Amino Acid Derivatives (Glycine, Alanine)

Amino acid derivatives, such as ibuprofen glycinate and alaninate, were synthesized to reduce gastrointestinal toxicity. In animal studies, derivatives like compound 10 (glycine) and compound 17 (alanine) demonstrated 30–50% lower ulcerogenicity than pure ibuprofen while maintaining analgesic efficacy . Transdermal permeability for these derivatives was 4–6× higher than unmodified ibuprofen, suggesting enhanced topical delivery .

Key Differences :

  • Ulcer Risk : Glycine/alanine derivatives reduce gastric mucosal damage .
  • Delivery : Lysine’s IV use contrasts with glycine/alanine’s transdermal applications .
Co-Crystals of this compound

Co-crystallization with polymers (e.g., PK 25, PK 30) improves this compound’s physical properties. Co-crystal B8 exhibited 15% better flowability than pure this compound, aiding tablet manufacturing. Stability studies confirmed 3-month solubility retention under accelerated conditions .

Key Differences :

  • Stability : Co-crystals maintain solubility longer than pure forms .
  • Manufacturing : Improved flowability reduces processing costs .

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Use
This compound 352.47 3.94* >100 (IV) Neonatal PDA
Ibuprofen Arginine 372.44 N/A >100 (IV) Pain management
Dexthis compound 352.47 3.94 >100 (IV) Under research
Ibuprofen Sodium 228.25 3.50 50–100 (oral) Rapid analgesia

*Estimated from dexthis compound data .

Biological Activity

Ibuprofen lysine is a salt form of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. The lysine salt enhances the solubility and absorption of ibuprofen, leading to faster onset of action compared to traditional ibuprofen formulations. This compound has gained attention in both clinical and research settings, particularly in pediatric care for conditions such as patent ductus arteriosus (PDA) in neonates.

Pharmacokinetics

This compound exhibits improved pharmacokinetic properties over ibuprofen. Studies indicate that it reaches peak plasma concentrations more rapidly, which is crucial for effective pain management. For instance, a study showed that this compound provided significant analgesic effects within 30 minutes post-administration, compared to approximately 90 minutes for ibuprofen acid .

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition results in decreased inflammatory responses and pain relief. This mechanism is similar to that of other NSAIDs but is enhanced in this compound due to its improved absorption characteristics.

Pain Management

Clinical trials have demonstrated the efficacy of this compound in managing postoperative pain. A randomized double-blind study involving patients undergoing third molar extraction showed that those receiving this compound reported significantly lower pain scores compared to those receiving placebo and had a quicker onset of analgesia .

Study GroupPain Score ReductionTime to Onset (min)
This compound4.230
Ibuprofen Acid3.590
Placebo1.0-

Treatment of Patent Ductus Arteriosus (PDA)

This compound has been effectively used in neonates for the closure of PDA. A meta-analysis indicated a closure rate of 75.1% with intravenous this compound, comparable to indomethacin (73.5%), but with fewer adverse effects related to renal function .

Treatment MethodClosure Rate (%)Renal Function Impact
This compound75.1Better
Indomethacin73.5Adverse effects noted

Safety Profile

While generally well-tolerated, this compound has been associated with some adverse effects, particularly gastrointestinal and renal issues. A case report highlighted bowel perforations in a premature infant treated with this compound for PDA, suggesting careful monitoring is required . However, overall safety profiles indicate fewer serious side effects compared to indomethacin .

Case Study: Bowel Perforation

In a notable case involving a premature infant treated with this compound for PDA, isolated bowel perforations occurred following administration. The infant received an intravenous loading dose followed by maintenance doses as per standard protocols. Post-treatment imaging revealed significant gastrointestinal complications leading to surgical intervention . This case underscores the importance of monitoring for potential gastrointestinal side effects in vulnerable populations.

Clinical Experience with IV this compound

A clinical experience study involving 492 patients demonstrated that intravenous this compound not only effectively closed PDA but also resulted in improved renal parameters compared to indomethacin-treated groups. Patients receiving this compound showed better urine output and lower serum creatinine levels over time .

Q & A

Q. What are the established methodologies for synthesizing and characterizing ibuprofen lysine, and how do they influence reproducibility in preclinical studies?

Category : Synthesis & Characterization Methodological Answer :

  • Synthesis : this compound is typically synthesized via salt formation between ibuprofen (free acid) and L-lysine in aqueous or alcoholic solvents. Critical parameters include molar ratios (e.g., 1:1 stoichiometry), pH control (~7.4 for physiological compatibility), and purification techniques (e.g., recrystallization or lyophilization) .
  • Characterization : Use HPLC for purity assessment, FT-IR/NMR for structural confirmation, and DSC/TGA for thermal stability. Reproducibility hinges on documenting solvent systems, crystallization conditions, and batch-to-batch variability .

Q. How does the pharmacokinetic (PK) profile of this compound differ from ibuprofen sodium or free acid in animal models, and what experimental designs are optimal for comparative bioavailability studies?

Category : Pharmacokinetics Methodological Answer :

  • Study Design : Use crossover trials in rodent models with plasma sampling at intervals (0–24 hrs). Employ HPLC-MS for quantifying plasma concentrations. Key parameters: CmaxC_{\text{max}}, TmaxT_{\text{max}}, and AUC. Account for interspecies metabolic differences (e.g., CYP450 isoforms) .
  • Statistical Analysis : Apply non-compartmental modeling (WinNonlin/Phoenix) and ANOVA for inter-formulation comparisons. Ensure ethical approval for repeated sampling .

Q. What in vitro assays are most reliable for assessing the anti-inflammatory efficacy of this compound, and how should researchers control for lysine’s intrinsic biological activity?

Category : Mechanistic Studies Methodological Answer :

  • Assays : Use LPS-stimulated RAW 264.7 macrophages to measure COX-2 inhibition (Western blot) and prostaglandin E2E_2 (PGE2_2) levels (ELISA). Include lysine-only controls to isolate ibuprofen-specific effects .
  • Dose-Response : Test concentrations spanning 0.1–100 µM, with triplicate replicates. Normalize data to cell viability (MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different pain models (e.g., neuropathic vs. inflammatory), and what statistical frameworks support robust meta-analysis?

Category : Data Contradiction Analysis Methodological Answer :

  • Systematic Review : Extract data from preclinical studies using PRISMA guidelines. Stratify by pain model, dose, and outcome metric (e.g., mechanical allodynia vs. thermal hyperalgesia).
  • Meta-Analysis : Apply random-effects models (RevMan/STATA) to calculate pooled effect sizes. Assess heterogeneity via I2I^2 statistics and explore covariates (e.g., route of administration) .

Q. What are the optimal strategies for integrating physiologically based pharmacokinetic (PBPK) modeling with in vitro-in vivo extrapolation (IVIVE) to predict human dosing of this compound?

Category : Computational Pharmacology Methodological Answer :

  • Model Development : Use GastroPlus or Simcyp to incorporate solubility, permeability (Caco-2 assays), and metabolic clearance (microsomal stability data). Validate against preclinical PK data .
  • Sensitivity Analysis : Identify critical parameters (e.g., KaK_a, VdV_d) and refine models using Monte Carlo simulations for inter-individual variability .

Q. How should researchers design studies to investigate potential off-target effects of this compound on lysine-specific post-translational modifications (e.g., histone acetylation)?

Category : Mechanistic Toxicology Methodological Answer :

  • Omics Approaches : Perform RNA-seq/proteomics on treated cell lines (e.g., HEK293) to identify dysregulated pathways. Validate hits via ChIP-seq for histone acetylation marks (H3K9ac) .
  • Dose Selection : Use sub-therapeutic to supra-therapeutic doses (1–1000 µM) to establish safety margins. Include lysine and ibuprofen controls .

Methodological Frameworks for Rigorous Inquiry

Q. How can the PICO framework be adapted to structure comparative studies of this compound vs. other NSAIDs in specific populations (e.g., geriatrics)?

Category : Experimental Design Methodological Answer :

  • PICO Adaptation :
    • P opulation: Aged rats or human primary cells (e.g., hepatocytes).
    • I ntervention: this compound at clinically equivalent doses.
    • C omparison: Ibuprofen sodium, celecoxib.
    • O utcome: Renal/hepatic toxicity markers (creatinine, ALT).
  • Ethics : Ensure alignment with institutional guidelines for geriatric animal models .

Q. What criteria from the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) are most critical when proposing long-term toxicity studies for this compound?

Category : Research Ethics & Relevance Methodological Answer :

  • Feasibility : Pilot studies to determine maximum tolerated dose (MTD).
  • Novelty : Focus on understudied endpoints (e.g., gut microbiota disruption).
  • Ethics : Justify animal use via 3R principles (Replacement, Reduction, Refinement) .

Addressing Common Pitfalls

Q. How can researchers mitigate bias when interpreting contradictory data on this compound’s COX-1/COX-2 selectivity?

Category : Bias Mitigation Methodological Answer :

  • Blinding : Use double-blinded assays for IC50_{50} determination.
  • Independent Validation : Replicate in ≥2 labs with standardized protocols (e.g., WHO guidelines).
  • Transparency : Pre-register methods on platforms like OSF .

Q. What strategies ensure robust literature reviews when identifying knowledge gaps in this compound research?

Category : Literature Synthesis Methodological Answer :

  • Database Selection : Use SciFinder, PubMed, and Embase with controlled vocabularies (MeSH terms: "this compound," "pharmacokinetics").
  • Gap Analysis : Map existing studies via citation matrices and highlight under-researched areas (e.g., pediatric PK) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IBUPROFEN LYSINE
Reactant of Route 2
IBUPROFEN LYSINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.